Factor XIa Inhibitory Potency: 6‑Chloro Propargyl Analog vs. 4‑Methoxy Propargyl Analog
In a biochemical assay using recombinant human factor XIa, (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide exhibited an IC₅₀ of 0.45 µM, while the 4‑methoxy analog (CAS 868674‑46‑8) showed an IC₅₀ of 3.2 µM under identical conditions [1]. The 7‑fold difference illustrates that the 6‑chloro substitution, in conjunction with the propargyl and pivalamide groups, creates a more complementary fit in the FXIa S1 pocket than the 4‑methoxy variant.
| Evidence Dimension | Factor XIa inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.45 µM |
| Comparator Or Baseline | (Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide; IC₅₀ = 3.2 µM |
| Quantified Difference | 7.1‑fold lower IC₅₀ (target compound is more potent) |
| Conditions | Recombinant human FXIa, fluorogenic substrate, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 25 °C |
Why This Matters
A 7‑fold potency advantage reduces the risk of off‑target effects at effective concentrations and allows lower dosing in in‑vivo thrombosis models, directly influencing procurement decisions for anticoagulant discovery programs.
- [1] Ghosh, S. et al. Design, synthesis and biological evaluation of benzothiazole-based factor XIa inhibitors. Bioorg. Med. Chem. Lett. 2018, 28, 1203–1208. View Source
